N-[5-[1-[1-(oxan-4-yl)pyrrolidine-2-carbonyl]piperidin-3-yl]-1H-pyrazol-4-yl]acetamide
Description
N-[5-[1-[1-(oxan-4-yl)pyrrolidine-2-carbonyl]piperidin-3-yl]-1H-pyrazol-4-yl]acetamide is a complex organic compound that features a variety of functional groups, including a pyrazole ring, a piperidine ring, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[5-[1-[1-(oxan-4-yl)pyrrolidine-2-carbonyl]piperidin-3-yl]-1H-pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O3/c1-14(26)22-17-12-21-23-19(17)15-4-2-8-24(13-15)20(27)18-5-3-9-25(18)16-6-10-28-11-7-16/h12,15-16,18H,2-11,13H2,1H3,(H,21,23)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIMDFNXMBLWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NN=C1)C2CCCN(C2)C(=O)C3CCCN3C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[1-[1-(oxan-4-yl)pyrrolidine-2-carbonyl]piperidin-3-yl]-1H-pyrazol-4-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrazole ring, followed by the introduction of the piperidine and pyrrolidine rings through a series of condensation and cyclization reactions. Common reagents used in these steps include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[5-[1-[1-(oxan-4-yl)pyrrolidine-2-carbonyl]piperidin-3-yl]-1H-pyrazol-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups into the molecule.
Scientific Research Applications
N-[5-[1-[1-(oxan-4-yl)pyrrolidine-2-carbonyl]piperidin-3-yl]-1H-pyrazol-4-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[5-[1-[1-(oxan-4-yl)pyrrolidine-2-carbonyl]piperidin-3-yl]-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[5-[1-[1-(oxan-4-yl)pyrrolidine-2-carbonyl]piperidin-3-yl]-1H-pyrazol-4-yl]acetamide include other pyrazole derivatives, piperidine derivatives, and pyrrolidine derivatives. Examples include:
- Pyrazole derivatives such as 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid.
- Piperidine derivatives like 4-phenylpiperidine.
- Pyrrolidine derivatives such as 1-benzylpyrrolidine.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This unique structure allows for a diverse range of interactions with molecular targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
